Guanidinium Octylphosphonate: A Comprehensive Technical Guide to Synthesis and Characterization
Guanidinium Octylphosphonate: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed protocol for the synthesis and characterization of guanidinium octylphosphonate, a compound of interest for its potential applications in materials science and pharmaceutical development. Due to the absence of specific literature for this exact salt, this document outlines a robust and plausible synthetic methodology based on established chemical principles of acid-base reactions between guanidine and alkylphosphonic acids. Furthermore, a comprehensive characterization workflow is presented, complete with expected analytical data, to ensure the verification of the target compound's identity and purity. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis and exploration of this and similar guanidinium-based compounds.
Introduction
Guanidinium and phosphonate moieties are both recognized for their unique chemical properties and their roles in various applications. The guanidinium cation, with its planar structure and delocalized positive charge, is an effective hydrogen bond donor and has been explored in supramolecular chemistry and as a pharmacophore. Phosphonic acids and their salts are known for their strong interaction with metal ions, their role as enzyme inhibitors, and their use in bone-targeting applications. The combination of these two functional groups in guanidinium octylphosphonate is anticipated to yield a material with interesting interfacial, biological, or material-binding properties. This guide provides a hypothetical, yet scientifically grounded, pathway to its synthesis and rigorous characterization.
Proposed Synthesis of Guanidinium Octylphosphonate
The most direct and efficient method for the synthesis of guanidinium octylphosphonate is a simple acid-base neutralization reaction between guanidine (or a salt thereof) and octylphosphonic acid.
Reaction Scheme:
Experimental Protocols
Synthesis of Octylphosphonic Acid
While octylphosphonic acid is commercially available, a common synthetic route is the Michaelis-Arbuzov reaction followed by hydrolysis.[1][2]
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Materials: 1-Bromooctane, Triethyl phosphite, Concentrated Hydrochloric Acid, Diethyl ether, Anhydrous Magnesium Sulfate.
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromooctane (1 equivalent) and triethyl phosphite (1.1 equivalents).
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Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC or GC.
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After completion, cool the mixture to room temperature and remove the excess triethyl phosphite under reduced pressure.
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To the resulting diethyl octylphosphonate, add an excess of concentrated hydrochloric acid.
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Heat the mixture at reflux for 8-12 hours to facilitate hydrolysis.
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Cool the reaction mixture and extract the product with diethyl ether.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield octylphosphonic acid as a white solid.[3][4]
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Synthesis of Guanidinium Octylphosphonate
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Materials: Octylphosphonic Acid, Guanidine Hydrochloride, Sodium Hydroxide, Methanol, Diethyl Ether.
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Procedure:
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Dissolve octylphosphonic acid (1 equivalent) in methanol in a round-bottom flask.
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In a separate flask, dissolve guanidine hydrochloride (1 equivalent) in methanol.
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To the guanidine hydrochloride solution, add a solution of sodium hydroxide (1 equivalent) in methanol to liberate the free guanidine base. A precipitate of sodium chloride will form.
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Filter the reaction mixture to remove the sodium chloride precipitate.
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Slowly add the methanolic solution of guanidine to the octylphosphonic acid solution with stirring at room temperature.
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Stir the reaction mixture for 2-4 hours.
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Remove the methanol under reduced pressure.
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The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield guanidinium octylphosphonate as a white solid.
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Characterization of Guanidinium Octylphosphonate
A thorough characterization is essential to confirm the identity and purity of the synthesized guanidinium octylphosphonate. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the octyl chain protons and the guanidinium protons. The guanidinium protons typically appear as a broad singlet in the range of 6.5-7.5 ppm, depending on the solvent and concentration.[5][6] The protons of the octyl chain will appear in the upfield region (0.8-2.0 ppm).
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¹³C NMR: The carbon NMR spectrum will show signals for the eight carbons of the octyl chain and a characteristic signal for the guanidinium carbon at approximately 157-160 ppm.[7]
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³¹P NMR: The phosphorus NMR spectrum should exhibit a single peak, confirming the presence of one phosphorus environment. The chemical shift will be indicative of the phosphonate group.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
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Guanidinium Group: Strong absorptions are expected in the region of 1600-1680 cm⁻¹ corresponding to the C=N stretching vibration and N-H bending vibrations.[8]
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Phosphonate Group: Characteristic strong bands for the P=O stretch are expected around 1150-1250 cm⁻¹. The P-O-H and P-O stretches will also be present.[9]
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Alkyl Chain: C-H stretching vibrations will be observed in the 2850-2960 cm⁻¹ region.[10][11]
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique. The spectrum should show peaks corresponding to the guanidinium cation ([C(NH₂)₃]⁺) at m/z 60.06 and the octylphosphonate anion ([CH₃(CH₂)₇PO₃H]⁻) at m/z 193.11.
Data Presentation
Table 1: Hypothetical Characterization Data for Guanidinium Octylphosphonate
| Analysis | Expected Result |
| Appearance | White crystalline solid |
| Melting Point | >200 °C (with decomposition) |
| ¹H NMR (D₂O, 400 MHz) | δ 7.1 (s, 6H, Guanidinium N-H), 1.8-1.6 (m, 2H, α-CH₂), 1.4-1.2 (m, 10H, alkyl CH₂), 0.88 (t, 3H, CH₃) |
| ¹³C NMR (D₂O, 100 MHz) | δ 158.5 (Guanidinium C), 32.1, 30.8, 29.5, 29.3, 25.4, 22.9 (alkyl CH₂), 14.2 (CH₃) |
| ³¹P NMR (D₂O, 162 MHz) | δ 25-30 (s) |
| IR (KBr, cm⁻¹) | 3400-3100 (br, N-H, O-H), 2955, 2925, 2854 (C-H), 1660 (C=N), 1180 (P=O), 1050 (P-O) |
| MS (ESI) | m/z 60.06 [C(NH₂)₃]⁺, 193.11 [CH₃(CH₂)₇PO₃H]⁻ |
Mandatory Visualizations
Caption: Synthesis workflow for guanidinium octylphosphonate.
Caption: Characterization workflow for guanidinium octylphosphonate.
References
- 1. Phosphonate - Wikipedia [en.wikipedia.org]
- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Octylphosphonic acid | OPA | C8H19O3P - Ereztech [ereztech.com]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. spectrabase.com [spectrabase.com]
- 7. Unusually Large (13)C NMR Chemical Shift Differences between Neutral and Protonated Glycocyamidines. New Insights on Previously Reported Chemical Shift Assignments and Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
